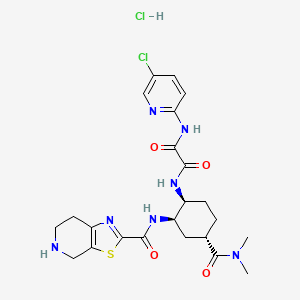
N-Desmethyl Edoxaban Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Edoxaban Hydrochloride is a derivative of Edoxaban, a direct oral anticoagulant that inhibits clotting factor Xa
Preparation Methods
The synthesis of N-Desmethyl Edoxaban Hydrochloride involves multiple steps. One common method includes the removal of the N-Boc protecting group from a precursor compound under acidic conditions in a polar solvent . The intermediate compounds are then subjected to further reactions to yield the final product. Industrial production methods often involve the use of high-purity solvents and reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
N-Desmethyl Edoxaban Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Desmethyl Edoxaban Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reference material for the development of analytical methods. In biology and medicine, it is studied for its potential as an anticoagulant and its interactions with other drugs. Industrial applications include its use in the synthesis of other pharmaceutical compounds .
Mechanism of Action
The mechanism of action of N-Desmethyl Edoxaban Hydrochloride involves the inhibition of factor Xa, a serine endopeptidase in the coagulation cascade. By binding to the active site of factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
N-Desmethyl Edoxaban Hydrochloride is similar to other direct oral anticoagulants like Rivaroxaban and Apixaban. it is unique in its specific binding affinity and selectivity for factor Xa. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H29Cl2N7O4S |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide;hydrochloride |
InChI |
InChI=1S/C23H28ClN7O4S.ClH/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22;/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33);1H/t12-,14-,16+;/m0./s1 |
InChI Key |
FSIAPTVELVHYAI-KRTONYTCSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.Cl |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
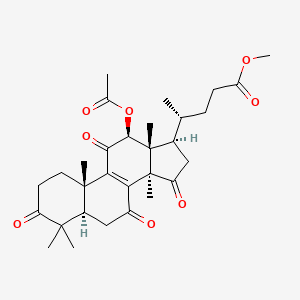

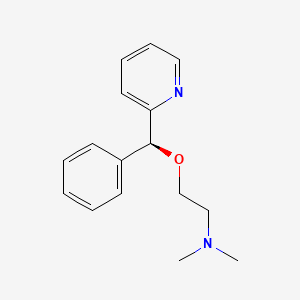
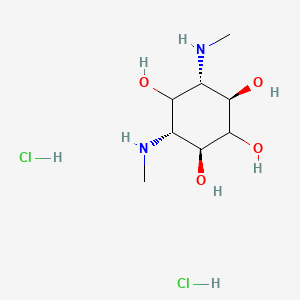

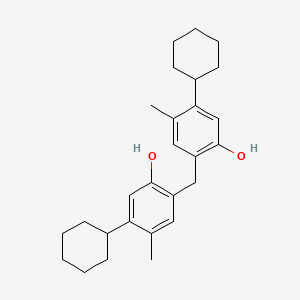
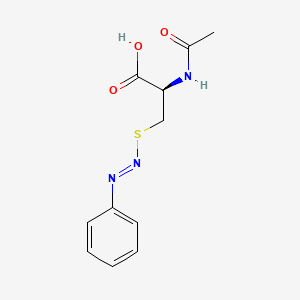

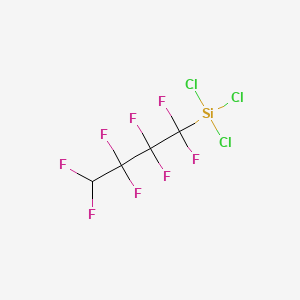
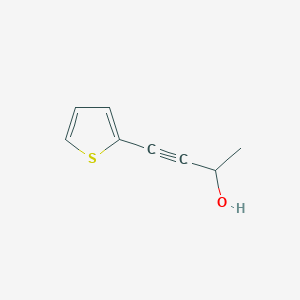

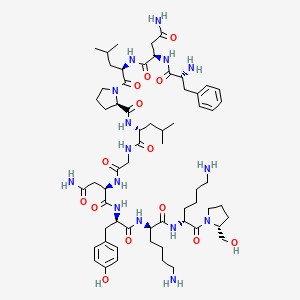
![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
